2-{[(Tert-butoxy)carbonyl](methyl)amino}-2-(4,4-difluorocyclohexyl)acetic acid
CAS No.:
Cat. No.: VC18068421
Molecular Formula: C14H23F2NO4
Molecular Weight: 307.33 g/mol
* For research use only. Not for human or veterinary use.
amino}-2-(4,4-difluorocyclohexyl)acetic acid -](/images/structure/VC18068421.png)
Specification
Molecular Formula | C14H23F2NO4 |
---|---|
Molecular Weight | 307.33 g/mol |
IUPAC Name | 2-(4,4-difluorocyclohexyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C14H23F2NO4/c1-13(2,3)21-12(20)17(4)10(11(18)19)9-5-7-14(15,16)8-6-9/h9-10H,5-8H2,1-4H3,(H,18,19) |
Standard InChI Key | MWWRFIALOUHJIB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C(C1CCC(CC1)(F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features three key components:
-
Tert-butoxycarbonyl (Boc) Group: A common protecting group for amines, providing steric bulk and chemical stability during synthetic procedures .
-
Methylamino Substituent: A secondary amine modified with a methyl group, which influences electronic and steric properties compared to primary amines.
-
4,4-Difluorocyclohexyl Moiety: A cyclohexane ring substituted with two fluorine atoms at the 4-position, introducing conformational rigidity and electronic effects due to fluorine’s electronegativity .
The carboxylic acid group at the acetic acid backbone enables further functionalization, such as esterification or amidation .
Molecular Formula and Weight
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of this compound likely involves multi-step protocols:
-
Protection of the Amine: Reaction of a methylamino precursor with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-protected intermediate .
-
Introduction of the 4,4-Difluorocyclohexyl Group: Alkylation or nucleophilic substitution to attach the fluorinated cyclohexyl moiety.
-
Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester to yield the acetic acid functionality .
Example Reaction Scheme:
Key Chemical Reactions
-
Deprotection of the Boc Group: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, revealing the methylamino functionality .
-
Esterification: The carboxylic acid reacts with alcohols to form esters, useful for prodrug development.
-
Amide Bond Formation: Coupling with amines via carbodiimide reagents to create peptide-like structures .
Physicochemical Properties
Spectroscopic Signatures
-
IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1500 cm⁻¹ (C-F vibrations) .
-
NMR: Distinct signals for the Boc tert-butyl group (δ ~1.4 ppm), fluorinated cyclohexyl protons (δ ~2.0–2.5 ppm), and carboxylic acid (δ ~12 ppm) .
Applications in Pharmaceutical Research
Intermediate in Peptide Synthesis
The Boc group protects the methylamino group during solid-phase peptide synthesis, preventing undesired side reactions. Subsequent deprotection allows incorporation into peptide chains .
Drug Candidate Development
-
Bioavailability Modulation: Fluorine atoms enhance metabolic stability and membrane permeability .
-
Targeted Therapeutics: The 4,4-difluorocyclohexyl group may improve binding to hydrophobic pockets in enzymes or receptors.
Case Study: Anticancer Agents
Derivatives of this compound have shown promise in preclinical studies by inhibiting kinases involved in cancer progression .
Comparative Analysis with Analogous Compounds
Compound Name | Structural Features | Key Differences |
---|---|---|
2-((Boc)amino)-2-(4,4-DFCH)acetic acid | Boc-protected amino, no methyl substitution | Lower lipophilicity |
4,4-Difluorocyclohexylacetic acid | No Boc or methylamino groups | Limited synthetic utility |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume